(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-1-[(3-bromophenyl)methylcarbamoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-10-4-1-3-9(7-10)8-15-13(19)16-6-2-5-11(16)12(17)18/h1,3-4,7,11H,2,5-6,8H2,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUWPWDUIWUIAW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)NCC2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid (commonly referred to as 3-Bromophenyl Pyrrolidine) is a compound of interest due to its potential biological activities, particularly in modulating cannabinoid receptors and inhibiting certain enzymes. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-Bromophenyl Pyrrolidine is characterized by a pyrrolidine ring substituted with a bromophenyl group and a carbamoyl moiety. This unique structure contributes to its pharmacological properties.
Research indicates that 3-Bromophenyl Pyrrolidine acts primarily as an agonist for the CB2 receptor, which is part of the endocannabinoid system. This receptor is implicated in various physiological processes, including pain modulation, immune response, and inflammation. The binding affinity and agonistic activity at the CB2 receptor suggest its potential use in treating conditions such as chronic pain and inflammatory diseases .
Biological Activity Overview
The biological activities associated with 3-Bromophenyl Pyrrolidine can be summarized as follows:
Case Studies and Research Findings
- CB2 Receptor Modulation : A study demonstrated that compounds similar to 3-Bromophenyl Pyrrolidine effectively bind to the CB2 receptor, enhancing its activity. This modulation can lead to decreased inflammation and pain relief in preclinical models .
- Cancer Treatment : Another investigation focused on the anticancer properties of pyrrolidine derivatives, including 3-Bromophenyl Pyrrolidine. It was found to inhibit deubiquitinating enzymes (DUBs), which are crucial for cancer cell proliferation. The compound showed significant efficacy in reducing tumor growth in animal models .
- Enzyme Inhibition : Research published in MDPI highlighted the compound's potential to inhibit cathepsin L, an enzyme involved in cancer progression and metastasis. The inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid have shown promise as inhibitors of deubiquitinating enzymes (DUBs), which play a crucial role in cancer cell proliferation and survival. The inhibition of DUBs can lead to increased apoptosis in cancer cells, making this compound a potential candidate for cancer treatment .
Neuroprotective Effects
Research has suggested that pyrrolidine derivatives exhibit neuroprotective properties. The unique structural features of this compound may enhance its ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant in conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
- Receptor Modulation : Its structural characteristics suggest it could interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance .
Case Study 1: Cancer Treatment
In a preclinical study, a derivative of this compound was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of related pyrrolidine compounds demonstrated that administration of these compounds resulted in decreased neuronal death in models of oxidative stress. This suggests that this compound may have similar protective effects .
Comparison with Similar Compounds
Comparison with (2S)-1-[(Propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic Acid ()
Structural Differences :
- Substituent on Carbamoyl Group : The target compound has a 3-bromobenzyl group, while the analog in features a smaller isopropyl (propan-2-yl) group.
- Molecular Weight : The bromophenyl substituent increases the molecular weight of the target compound (~343.18 g/mol) compared to the isopropyl analog (C₉H₁₆N₂O₃, MW 200.24 g/mol).
Physicochemical Implications :
- Lipophilicity : The bromine atom and aromatic ring in the target compound enhance lipophilicity (logP ~2.5 estimated) compared to the isopropyl analog (logP ~0.8).
- Steric Effects : The bulkier 3-bromobenzyl group may hinder rotational freedom and influence binding interactions in enzymatic or receptor environments.
Comparison with (2S,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(3-bromophenyl)pyrrolidine-2-carboxylic Acid ()
Structural Differences :
- Substituents : The compound includes a 5-(3-bromophenyl) group on the pyrrolidine ring and an Fmoc (fluorenylmethoxycarbonyl) protecting group on the nitrogen. The target compound lacks these features.
- Stereochemistry : The compound has dual stereochemical centers (2S,5S), whereas the target compound has only the 2S configuration.
Physicochemical Implications :
- Molecular Weight: The Fmoc group significantly increases the molecular weight (C₂₆H₂₂BrNO₄, MW 508.36 g/mol) compared to the target compound.
- Protective Group Utility : The Fmoc group in is commonly used in solid-phase peptide synthesis, suggesting the compound may serve as an intermediate in drug development, unlike the target compound.
Functional Overlap : Both compounds share a 3-bromophenyl substituent, which could impart similar electronic effects (e.g., resonance and inductive effects) on the pyrrolidine core.
Comparison with (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid ()
Structural Differences :
- Substituents : The compound includes a 1,3-benzodioxolyl group, a trifluoromethylphenyl ureido moiety, and a methyl group on the pyrrolidine. The target compound lacks these features.
- Functional Groups : The ureido linkage (NH-C(=O)-NH) in contrasts with the carbamoyl group (NH-C(=O)-O) in the target compound.
Physicochemical Implications :
- Hydrogen Bonding: The ureido group in may engage in additional hydrogen bonding, whereas the carbamoyl group in the target compound offers fewer donor sites.
Synthetic Yields : The compound was synthesized in 68% crude yield with >99% purity, though direct comparisons to the target compound’s synthesis are unavailable.
Preparation Methods
Preparation of Pyrrolidine-2-carboxylic Acid Derivatives
A patented method describes the synthesis of pyrrolidine-2-carboxylic acid derivatives with high stereoselectivity by catalytic hydrogenation of precursor alkenes to obtain cis isomers (chiral compounds) without racemization. This is critical since catalytic hydrogenation often leads to racemic mixtures, but the method achieves an unexpected technical effect by preserving chirality at the 2-position.
- Catalytic Hydrogenation: Utilizes chiral catalysts (compounds represented by formula M1 or M2) to reduce double bonds in intermediates, yielding cis isomers.
- Hydrolysis: Alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide are used to hydrolyze intermediates to the desired acid derivatives.
- Reduction: Various reducing agents are employed, including tributyltin hydride, sodium borohydride, diisobutyl aluminium hydride (DIBAH), etc., to convert carboxyl groups to hydroxyl groups or other functionalities under mild conditions, often via mixed acid anhydride intermediates activated by alkyl chloroformates (e.g., ClCOOEt).
Amidation to Introduce the 3-Bromophenylmethyl Carbamoyl Group
Amidation is a crucial step to attach the 3-bromophenylmethyl carbamoyl moiety to the pyrrolidine nitrogen. A general procedure involves:
- Activation of the carboxyl group of the pyrrolidine derivative using coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
- Use of bases like DIPEA (N,N-diisopropylethylamine) to facilitate coupling.
- Reaction performed in solvents like tetrahydrofuran (THF) at low temperatures (0 °C) initially, then warmed to room temperature or refluxed to complete the reaction.
- Purification by chromatographic methods including supercritical fluid chromatography (SFC) to separate enantiomers and obtain pure chiral products.
Protection and Deprotection Strategies
- Carboxyl Group Protection: The carboxyl group at the 2-position of pyrrolidine is often protected as tert-butoxycarbonyl (Boc) esters to prevent side reactions during amidation and alkylation.
- Deprotection: Removal of protecting groups is carefully controlled to avoid racemization, typically using trifluoroacetic acid (TFA) or mild acidic conditions.
Alkylation and Phase Transfer Catalysis
- Alkylation of hydroxyl or amino groups is facilitated by formation of alkoxide intermediates using strong bases such as sodium hydride or n-butyllithium.
- Phase transfer catalysts like quaternary ammonium salts or polyethylene glycol are employed to enhance reaction efficiency in biphasic systems.
Representative Experimental Procedure (Adapted)
Analytical Data and Stereochemical Integrity
- NMR Spectroscopy: Detailed ^1H and ^13C NMR assignments confirm the structure and stereochemistry of intermediates and final products. Chemical shifts and coupling constants correspond to the expected pyrrolidine framework and substituted phenyl groups.
- Chiral Separation: SFC allows resolution of enantiomers, ensuring the (2S)-configuration is maintained.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
- Optical Rotation: Measurement of optical rotation values supports enantiomeric purity and configuration assignment.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Protection | (Boc)2O, NaHCO3, THF:H2O, rt, 12 h | Protect carboxyl group | High yield, prevents racemization |
| Amidation | COMU, DIPEA, THF, 0 °C to rt, 24 h | Form amide bond | Moderate to good yield (~66%) |
| Deprotection | TFA, methylene chloride, rt, 4 h | Remove Boc group | Mild conditions, no racemization |
| Catalytic Hydrogenation | Chiral catalyst, H2 gas | Reduce double bonds, maintain chirality | Produces cis isomer selectively |
| Hydrolysis | LiOH, NaOH, or KOH, aqueous conditions | Convert esters to acids | Mild base, preserves stereochemistry |
| Alkylation | Strong base (NaH, n-BuLi), alkylating agent, phase transfer catalyst | Introduce alkyl groups | Controlled to avoid racemization |
Research Findings and Technical Advantages
- The described preparation methods enable the synthesis of the target compound with high stereochemical purity, which is critical for its biological activity.
- The use of chiral catalysts in hydrogenation steps avoids the common issue of racemization, a significant advancement over traditional methods.
- Activation of carboxyl groups via mixed acid anhydrides and mild reduction conditions minimizes impurity formation and side reactions.
- Amidation using COMU and DIPEA in THF provides efficient coupling even with weak amines, facilitating the introduction of the 3-bromophenylmethyl carbamoyl group.
- The combination of protecting group strategies and phase transfer catalysis enhances overall yield and purity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of this compound likely involves carbamoylation of a pyrrolidine core with a 3-bromobenzylamine derivative. A general approach includes:
- Amide bond formation : Use coupling reagents (e.g., HATU, EDCI) to react (2S)-pyrrolidine-2-carboxylic acid with 3-bromobenzylamine. General Procedure F1 (amide formation) from related syntheses can be adapted .
- Purification : Column chromatography or recrystallization is critical, as impurities (e.g., unreacted starting materials) can reduce yield. Evidence from analogous compounds shows yields ranging from 60% (for simpler derivatives) to 95% (for optimized protocols) .
- Optimization : Adjust reaction temperature (e.g., 0°C to room temperature), solvent polarity (DMF vs. DCM), and stoichiometric ratios of reagents. For example, using a 1.2:1 molar ratio of amine to carboxylic acid may reduce side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural ambiguities?
Methodological Answer:
- 1H NMR : Analyze pyrrolidine ring protons (δ 2.5–4.0 ppm) and the 3-bromophenyl group (aromatic protons at δ 7.0–7.5 ppm). Compare to published spectra of structurally similar compounds (e.g., 283 in , which includes a pyrrolidine-carboxylic acid backbone) .
- ESIMS/LCMS : Confirm molecular weight (expected [M+1]⁺ ~353–365 m/z based on analogs) and purity (>95% by HPLC) .
- Challenges : Overlapping signals in NMR (e.g., diastereomers) can be resolved via 2D experiments (COSY, HSQC) or chiral HPLC. For example, highlights that epimers may co-elute under standard chromatographic conditions, necessitating gradient adjustments .
Advanced Questions
Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and what strategies validate stereochemical integrity during synthesis?
Methodological Answer:
- Stereochemical Impact : The (2S) configuration of the pyrrolidine ring is critical for target binding (e.g., enzyme inhibition). demonstrates that substituents on the pyrrolidine ring (e.g., 4-fluoro-benzyl groups) alter conformational stability and bioactivity .
- Validation Methods :
Q. What are common sources of contradictory biological assay data, and how can these be mitigated?
Methodological Answer:
- Sources of Contradiction :
- Mitigation Strategies :
Q. How can structure-activity relationship (SAR) studies evaluate the role of the 3-bromophenyl group in target binding?
Methodological Answer:
- SAR Design :
- Analog Synthesis : Replace the 3-bromophenyl group with substituents of varying electronic/steric profiles (e.g., 3-chloro, 3-methyl) using methods from and .
- Biological Testing : Compare IC50 values in enzyme inhibition assays. For example, ’s bromophenyl-pyrrolidine derivative suggests enhanced halogen bonding with targets .
- Computational Modeling : Dock analogs into target active sites (e.g., using AutoDock Vina) to predict binding interactions. Correlate with experimental data to validate hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
